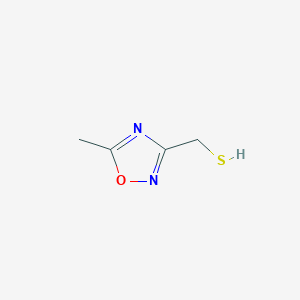![molecular formula C14H14N2O2 B13060981 Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a heterocyclic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products:
- Oxidation products include quinoline derivatives.
- Reduction products are dihydroquinoline derivatives.
- Substitution products vary based on the reagents used and the positions of substitution .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .
類似化合物との比較
- Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
- Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system provides stability and enhances its potential for various applications compared to other similar compounds .
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-11-8-7-10-5-3-4-6-13(10)16(11)15-12/h3-6,9H,2,7-8H2,1H3 |
InChIキー |
CGVACZSJDUONKO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN2C(=C1)CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


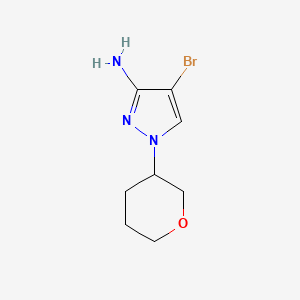

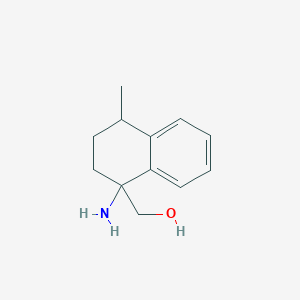
![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
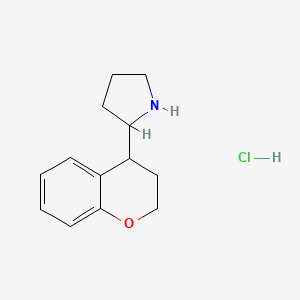
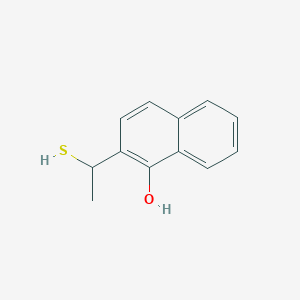
![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
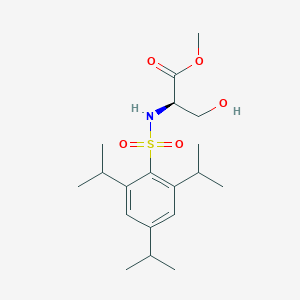
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
